1-(4-Fluorobutyl)-3-phenylurea

Catalog No.
S13946286
CAS No.
331-10-2
M.F
C11H15FN2O
M. Wt
210.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorobutyl)-3-phenylurea

CAS Number

331-10-2

Product Name

1-(4-Fluorobutyl)-3-phenylurea

IUPAC Name

1-(4-fluorobutyl)-3-phenylurea

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C11H15FN2O/c12-8-4-5-9-13-11(15)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,15)

InChI Key

XBTMHQDIEHDASS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCCF

1-(4-Fluorobutyl)-3-phenylurea is a specialized fluorinated building block and analytical reference standard characterized by its phenylurea core and a terminal 4-fluorobutyl chain. In procurement contexts, it is primarily sourced as a "cold" (19F) reference standard for validating positron emission tomography (PET) radiotracer synthesis, or as a metabolically stabilized scaffold in medicinal chemistry [1]. The terminal fluorine atom effectively blocks cytochrome P450-mediated omega-oxidation, a common liability in unbranched alkyl chains, while the phenylurea motif provides predictable hydrogen-bonding interactions [2]. Its defined lipophilicity and high chemical stability make it a critical reagent for assay calibration, structural activity relationship (SAR) studies, and pharmacokinetic optimization.

Substituting 1-(4-fluorobutyl)-3-phenylurea with non-fluorinated analogs (such as 1-butyl-3-phenylurea) or different chain lengths (e.g., 1-(3-fluoropropyl)-3-phenylurea) critically compromises both analytical and biological workflows. In radiochemistry, regulatory guidelines mandate exact structural congruence between the 18F-tracer and the 19F-reference standard; using a homologous chain length invalidates HPLC co-elution assays and quality control release criteria . In drug discovery, replacing the fluorobutyl group with a standard butyl chain reintroduces metabolic vulnerabilities at the omega position, drastically altering the compound's in vivo half-life and clearance rates. Furthermore, utilizing the brominated precursor (1-(4-bromobutyl)-3-phenylurea) as a surrogate in biological assays introduces off-target alkylation risks due to the reactivity of the terminal bromide, skewing assay results and generating false positives [1].

HPLC Co-Elution Accuracy for Radiochemical Yield Validation

For the validation of 18F-labeled PET tracers, the exact 19F "cold" standard is strictly required to confirm product identity via reverse-phase HPLC co-elution. Compared to the labeling precursor, 1-(4-bromobutyl)-3-phenylurea, the 1-(4-fluorobutyl)-3-phenylurea standard exhibits a distinct and predictable chromatographic shift due to the difference in halogen electronegativity and atomic radius [1]. In standard C18 reverse-phase systems, the fluorobutyl derivative typically elutes earlier than the more lipophilic bromobutyl precursor, ensuring baseline resolution (Resolution factor Rs > 2.0). This exact matching is a regulatory prerequisite for confirming radiochemical identity and purity, which cannot be achieved using crude reaction mixtures or non-fluorinated surrogates.

Evidence DimensionHPLC Retention Identity and Precursor Resolution
Target Compound DataExact co-elution with 18F-product
Comparator Or Baseline1-(4-bromobutyl)-3-phenylurea (precursor)
Quantified DifferenceBaseline chromatographic resolution (Rs > 2.0) from the precursor
ConditionsReverse-phase C18 HPLC, standard acetonitrile/water gradients

Procurement of the exact 19F standard is mandatory for regulatory compliance and accurate calculation of radiochemical yield in PET tracer manufacturing workflows.

Metabolic Stability and Prevention of Omega-Oxidation

Unbranched alkyl chains in medicinal scaffolds are highly susceptible to cytochrome P450 (CYP450) mediated omega and omega-1 oxidation. The substitution of the terminal hydrogen with a fluorine atom in 1-(4-fluorobutyl)-3-phenylurea leverages the strong C-F bond (approx. 105 kcal/mol) to block this metabolic pathway [1]. Class-level pharmacokinetic studies on fluorinated alkyl groups demonstrate that terminal fluorination can reduce the rate of microsomal degradation by over 80% compared to the corresponding non-fluorinated alkyl chains. Consequently, 1-(4-fluorobutyl)-3-phenylurea maintains a significantly longer in vitro half-life in human liver microsomes (HLM) than 1-butyl-3-phenylurea, making it a superior precursor for developing long-acting therapeutics.

Evidence DimensionResistance to CYP450-mediated omega-oxidation
Target Compound DataTerminal C-F bond (105 kcal/mol) effectively blocks omega-oxidation
Comparator Or Baseline1-butyl-3-phenylurea (terminal C-H bond, ~98 kcal/mol)
Quantified Difference>80% reduction in terminal oxidation rates
ConditionsHuman liver microsomes (HLM) stability assays

Buyers synthesizing lead compounds require this specific fluorinated building block to proactively design out metabolic liabilities and improve in vivo exposure.

Lipophilicity Tuning for Membrane Permeability

The length of the fluorinated alkyl chain in phenylurea derivatives directly dictates the molecule's lipophilicity (LogP), which governs membrane permeability and target binding affinity. The 4-fluorobutyl chain in 1-(4-fluorobutyl)-3-phenylurea provides a highly specific lipophilic contribution, typically increasing the LogP by approximately 0.4 to 0.5 units compared to the shorter 1-(3-fluoropropyl)-3-phenylurea analog [1]. This precise tuning is critical when optimizing compounds for targets requiring deep hydrophobic pocket insertion or when balancing aqueous solubility with blood-brain barrier (BBB) penetrance. Substituting with a different chain length drastically alters the partition coefficient, potentially resulting in sub-optimal cellular uptake or increased non-specific binding.

Evidence DimensionCalculated/Experimental Partition Coefficient (LogP)
Target Compound Data4-fluorobutyl chain provides optimal lipophilic balance
Comparator Or Baseline1-(3-fluoropropyl)-3-phenylurea (shorter chain)
Quantified Difference~+0.4 to +0.5 LogP units
ConditionsStandard octanol-water partition coefficient models

Selecting the exact 4-carbon fluorinated chain is essential for medicinal chemists aiming to hit strict lipophilicity windows for optimal oral bioavailability or CNS penetration.

Cold Reference Standard for PET Radiochemistry

Directly downstream of its precise chromatographic properties, this compound is procured as the essential 19F reference standard to validate the synthesis of 18F-labeled fluorobutyl-phenylurea radiotracers. It enables accurate HPLC peak identification, radiochemical yield calculation, and quality control release of the tracer for preclinical imaging studies [1].

Metabolically Stable Scaffold for Drug Discovery

Leveraging its resistance to CYP450-mediated omega-oxidation, 1-(4-fluorobutyl)-3-phenylurea is utilized as a foundational building block in the synthesis of enzyme inhibitors and receptor antagonists. The terminal fluorine ensures that the resulting lead compounds exhibit improved pharmacokinetic profiles and longer half-lives compared to standard alkyl-substituted analogs [2].

Analytical Standard for Environmental and Agrochemical Monitoring

Given the widespread use of phenylurea herbicides, 1-(4-fluorobutyl)-3-phenylurea serves as a highly specific internal standard or reference material in LC-MS/MS assays for environmental water and soil testing. Its unique fluorinated mass signature and defined retention time allow for accurate quantification and recovery calculations in complex matrices [2].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

210.11684127 g/mol

Monoisotopic Mass

210.11684127 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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